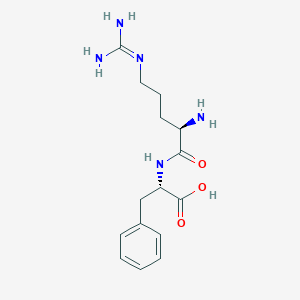

H-D-Arg-Phe-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

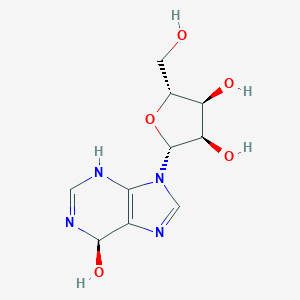

“H-D-Arg-Phe-OH” is a dipeptide consisting of D-Arginine and Phenylalanine . It has been studied for its opioid activities . The dipeptide Arg-Phe mimics the haemodynamic effects of FMRF amide. Both peptides increased blood pressure and heart rate in anaesthesized rats by central stimulation of the sympathetic nervous system .

Synthesis Analysis

The synthesis of peptides containing an arginine residue with an unprotected guanidine group has been described in the literature . The model peptides H-Phe-Arg-OH, H-Phe-D-Arg-OH, and H-Phe-Arg-Arg-OH were synthesized and characterized by ^1H NMR and ESI MS to determine the degree of Arg racemization and to reveal the possible formation of the dipeptide substituent during arginine attachment to the polymer .Molecular Structure Analysis

The molecular weight of “this compound” is 321.38 . The molecular formula is C₁₅H₂₃N₅O₃ . The structure of this dipeptide can be analyzed using tools like PepDraw .Mecanismo De Acción

The antinociceptive effects and mechanisms of action of H-Tyr-D-Arg-Phe-Gly-OH have been investigated . The marked antinociceptive potency of H-Tyr-D-Arg-Phe-Gly-OH is mainly due to high opioid receptor affinity. Their inhibitory effects on enkephalin-degrading enzymes and enzymatic stability also greatly contribute to their potent and long-lasting opioid activities .

Safety and Hazards

Direcciones Futuras

Peptides have gained widespread popularity for a number of reasons, including their ability to deliver powerful and selective biological messages to cells . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests that “H-D-Arg-Phe-OH” and similar peptides could have promising future applications in the field of nanomedicine .

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBHGSGQZSOLIR-NEPJUHHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)

![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)

![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)